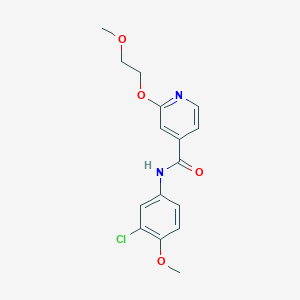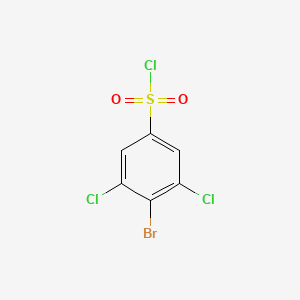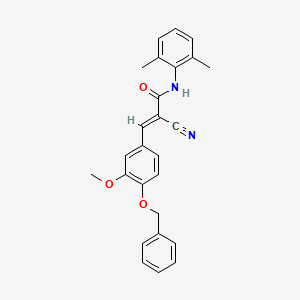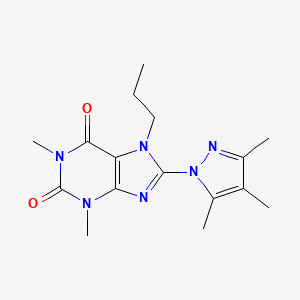
N-(3-chloro-4-methoxyphenyl)-2-(2-methoxyethoxy)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methoxyphenyl)-2-(2-methoxyethoxy)isonicotinamide, also known as CM-579, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of isonicotinamide derivatives and has shown promising results in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Derivatives
- A study by Hasan et al. (2011) involved the design and synthesis of novel N-substituted-3-chloro-2-azetidinone derivatives as potential anticonvulsant agents. These compounds were synthesized through a condensation reaction of isoniazide with substituted aldehyde, highlighting the compound's potential in medicinal chemistry, particularly in anticonvulsant activity without neurotoxicity compared to phenytoin (Hasan et al., 2011).
Potential Imaging Agents for Alzheimer's Disease
- Gao et al. (2017) synthesized carbon-11-labeled isonicotinamides as new potential PET (Positron Emission Tomography) agents for imaging of GSK-3 enzyme in Alzheimer's disease. This research underscores the compound's utility in developing diagnostic tools for neurodegenerative diseases (Gao et al., 2017).
Development of Antitumor Medicines
- Fedorov et al. (2001) synthesized previously unknown N-(2-nitroxyethyl)isonicotinamide and its complexes with PdCl2 and PtCl2, aiming to prepare new complexes for potential antitumor medicines. This showcases the role of such compounds in the development of chemotherapy agents (Fedorov et al., 2001).
Enzyme Inhibition Studies
- Zhang et al. (2017) designed, synthesized, and evaluated a series of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives as novel xanthine oxidase inhibitors, revealing the compound's potential in therapeutic applications targeting diseases like gout by inhibiting xanthine oxidase (Zhang et al., 2017).
Corrosion Inhibitor for Mild Steel
- Yadav et al. (2015) investigated the corrosion inhibition effect of derivatives on mild steel in acidic medium, demonstrating the compound's utility in industrial applications, particularly in protecting metal surfaces against corrosion (Yadav et al., 2015).
Complexation Studies for Therapeutic Applications
- Omar (Al-Ahdal) et al. (2020) described the formation of samarium complexation with synthesized organic ligands based on anti-mycobacterial agent isonicotinic acid hydrazide, indicating potential therapeutic applications and the role of these complexes in enhancing the efficacy of pharmaceutical compounds (Omar (Al-Ahdal) et al., 2020).
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4/c1-21-7-8-23-15-9-11(5-6-18-15)16(20)19-12-3-4-14(22-2)13(17)10-12/h3-6,9-10H,7-8H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYPURGXSCQMSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-dimethylphenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2819076.png)





![2,3-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2819086.png)
![[2-(2-Propoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B2819087.png)

![N-(3,4-dimethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2819090.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone](/img/structure/B2819092.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-bromobenzamide](/img/structure/B2819093.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(4-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2819094.png)